

N-Methylpiperazine-d11: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	N-Methylpiperazine-d11	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on **N-Methylpiperazine-d11**, a deuterated analog of N-Methylpiperazine. Its primary application lies in its use as an internal standard for quantitative mass spectrometry-based analyses, particularly in pharmacokinetic and bioequivalence studies of pharmaceuticals containing the N-methylpiperazine moiety.

Core Molecular Data

Quantitative data for **N-Methylpiperazine-d11** is summarized in the table below, providing a clear reference for its fundamental properties.

Property	Value	Reference
Molecular Formula	C5HD11N2	[1]
Molecular Weight	111.23 g/mol	[1][2]
CAS Number	1319723-22-2	[1][2]
Synonyms	1-(Methyl-d3)piperazine- 2,2,3,3,5,5,6,6-d8	[1]

Application in Quantitative Analysis



N-Methylpiperazine-d11 serves as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its chemical properties are nearly identical to its non-deuterated counterpart, N-Methylpiperazine, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows for clear differentiation in a mass spectrometer, enabling accurate quantification of the target analyte.

This is particularly valuable in the analysis of pharmaceuticals such as:

- Trifluoperazine: An antipsychotic medication.
- Sildenafil: Used to treat erectile dysfunction and pulmonary arterial hypertension.
- Olanzapine: An antipsychotic medication.
- Clozapine: An antipsychotic medication.
- Meclizine: An antihistamine used to treat motion sickness.

The use of a deuterated internal standard like **N-Methylpiperazine-d11** is crucial for correcting for variations in sample extraction, matrix effects, and instrument response, thereby improving the accuracy and precision of the analytical method.

Experimental Protocols

The following are detailed methodologies for the use of **N-Methylpiperazine-d11** as an internal standard in a typical LC-MS/MS workflow for the quantification of a target analyte (e.g., Trifluoperazine) in human plasma. These protocols are based on established methods for similar analyses and can be adapted for other relevant analytes.

Sample Preparation: Protein Precipitation

This method is a rapid and straightforward approach for removing proteins from plasma samples.

- Aliquoting: In a microcentrifuge tube, aliquot 100 μL of human plasma.
- Internal Standard Spiking: Add a specific volume of a known concentration of N-Methylpiperazine-d11 solution in methanol to the plasma sample.



- Protein Precipitation: Add 300 μL of acetonitrile to the sample.
- Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
- Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical starting conditions for the chromatographic separation and mass spectrometric detection of an analyte using **N-Methylpiperazine-d11** as an internal standard. Method optimization will be required for specific analytes.

- Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 μm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μL.
- Gradient Elution:
 - o 0-0.5 min: 10% B
 - 0.5-2.5 min: 10-90% B
 - o 2.5-3.0 min: 90% B
 - 3.0-3.1 min: 90-10% B



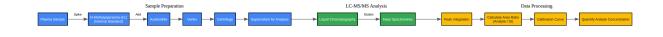
- o 3.1-4.0 min: 10% B
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions will need to be determined for the analyte and N-Methylpiperazine-d11.

Data Analysis and Quantification

- Peak Integration: Integrate the chromatographic peaks for both the analyte and N-Methylpiperazine-d11.
- Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard.
- Calibration Curve: Generate a calibration curve by plotting the peak area ratios of calibration standards against their known concentrations.
- Concentration Determination: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Diagrams

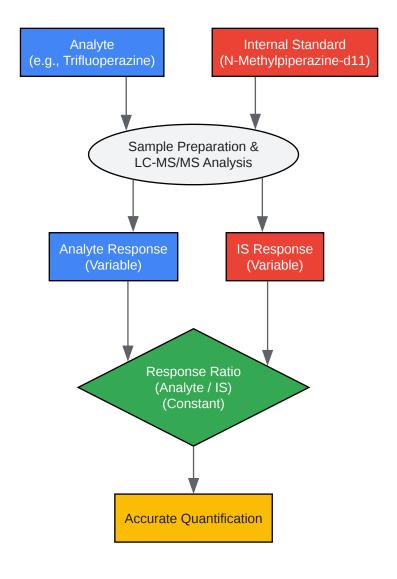
The following diagrams illustrate the logical workflow of using **N-Methylpiperazine-d11** as an internal standard in a typical bioanalytical method.



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Caption: Experimental workflow for bioanalysis using N-Methylpiperazine-d11.





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Caption: Principle of internal standard correction with **N-Methylpiperazine-d11**.

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References

• 1. Bioanalysis of trifluoperazine in human plasma by LC-MS/MS: Application to disposition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]



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